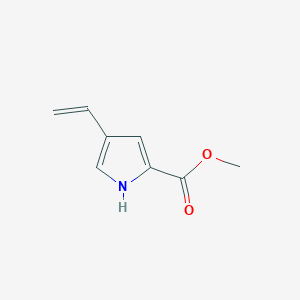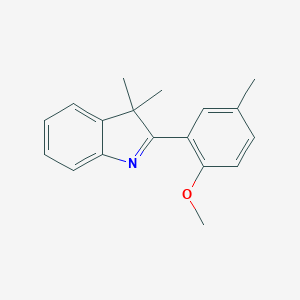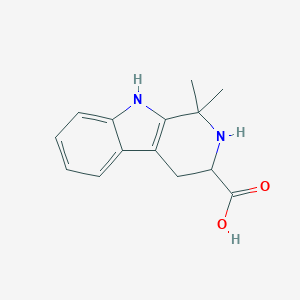![molecular formula C14H15N3 B188399 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile CAS No. 52773-58-7](/img/structure/B188399.png)
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile, also known as DMTIC, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMTIC is a member of the pyrimidoindole family of compounds that have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is not fully understood. However, it has been suggested that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile may exert its biological activities by interacting with DNA or RNA, inhibiting enzymes, or altering cellular signaling pathways.
Biochemische Und Physiologische Effekte
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can induce apoptosis, inhibit cell proliferation, and alter the cell cycle in cancer cells. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile in lab experiments is its relatively simple synthesis method. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is also stable under normal laboratory conditions. However, one limitation is that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile could focus on its potential use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile and its potential applications in medicine, agriculture, and material science. Other future directions could include the development of more efficient synthesis methods and the modification of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile to improve its solubility and bioavailability.
Synthesemethoden
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can be synthesized using various methods such as the one-pot reaction of 2,4-dimethylpyrimidine-5-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbaldehyde with 2-aminobenzonitrile in the presence of a base and a solvent.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of medicine, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to possess anticancer activity by inhibiting the growth of cancer cells. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antimicrobial activity against various strains of bacteria and fungi. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
52773-58-7 |
|---|---|
Produktname |
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-7-10(2)17-13-6-4-3-5-11(13)12(8-15)14(17)16-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
JYPUZBCTJJJTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Kanonische SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



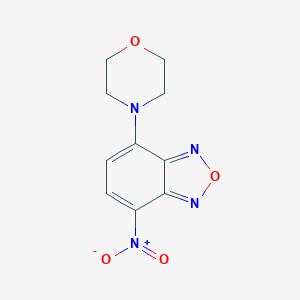
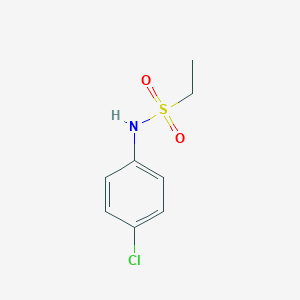
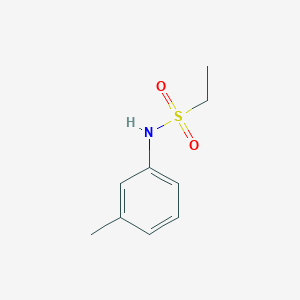
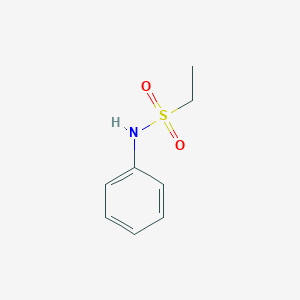
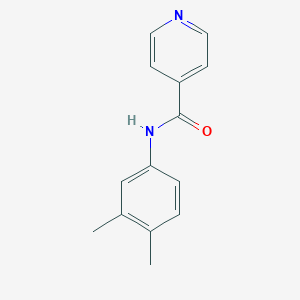
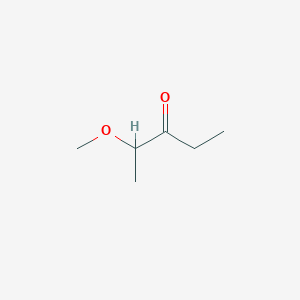
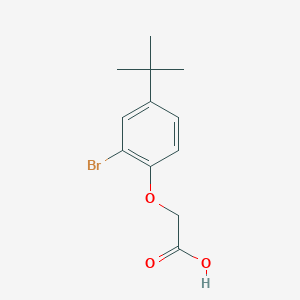
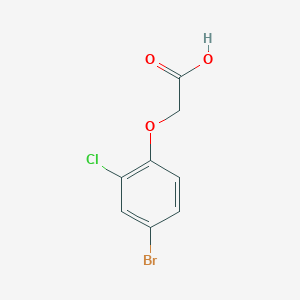
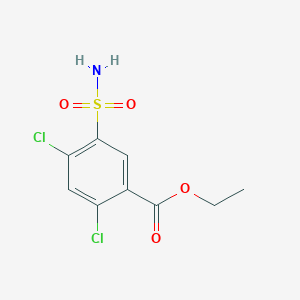
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
